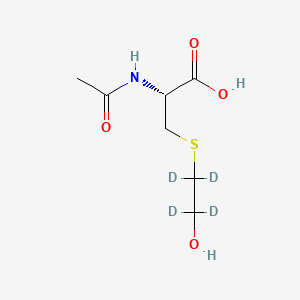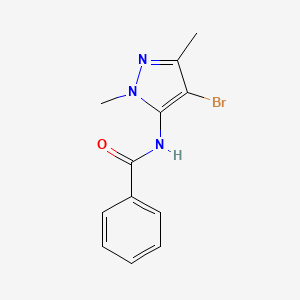
Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-: is a chemical compound with the molecular formula C13H14BrN3O It is a derivative of benzamide, featuring a pyrazole ring substituted with bromine and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)- typically involves the reaction of 4-bromo-1,3-dimethyl-1H-pyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
- Substituted pyrazoles
- Oxidized or reduced derivatives of the original compound
- Coupled aromatic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The exact mechanism of action of Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methyl groups in the pyrazole ring can influence its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-N-methylbenzamide
- 4-Bromo-N,N-dimethylbenzamide
- N-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide
Uniqueness: Benzamide, N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)- is unique due to the presence of both bromine and methyl groups on the pyrazole ring. This specific substitution pattern can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
85723-93-9 |
|---|---|
Molekularformel |
C12H12BrN3O |
Molekulargewicht |
294.15 g/mol |
IUPAC-Name |
N-(4-bromo-2,5-dimethylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C12H12BrN3O/c1-8-10(13)11(16(2)15-8)14-12(17)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,17) |
InChI-Schlüssel |
PMMGHPJPQKROLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1Br)NC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)

![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)
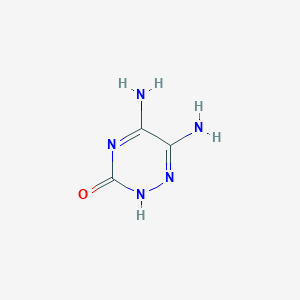
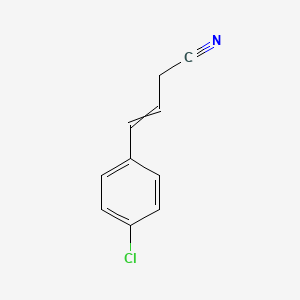
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)
![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)
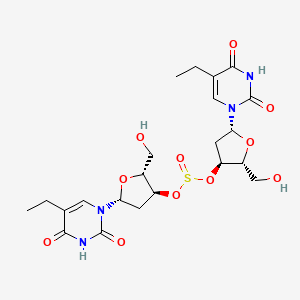
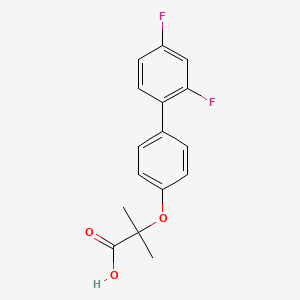

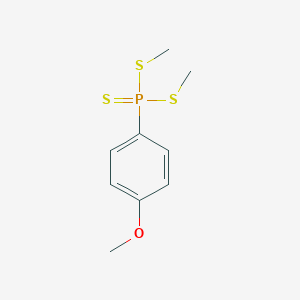
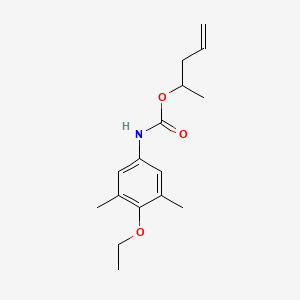
![1,1'-(Butane-1,4-diyl)bis[4-(chloromethyl)benzene]](/img/structure/B14419315.png)
